molecular formula C21H21ClN4O2 B2642422 N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251578-19-4

N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2642422
CAS No.: 1251578-19-4
M. Wt: 396.88
InChI Key: OWEHFCXGUULXDG-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic small molecule designed for research purposes, integrating two pharmacologically significant motifs: an indole carboxamide and an arylpiperazine. The indole scaffold is a privileged structure in medicinal chemistry, known to be associated with a wide spectrum of biological activities. Scientific literature indicates that indole derivatives possess considerable potential in pharmaceutical research, demonstrating various activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The inclusion of a piperazine ring, particularly one substituted with an aryl chloride group, is a common feature in ligands targeting neurological receptors. For instance, research on structurally related compounds featuring a 4-(4-chlorophenyl)piperazine group has shown high affinity and selectivity for dopamine receptor subtypes . This suggests that this compound may serve as a valuable chemical tool for neuroscientists exploring receptor function and signaling pathways. Researchers may find this compound particularly useful in probing structure-activity relationships, screening for new biological targets, or as a synthetic intermediate in the development of novel therapeutic agents. The molecular structure offers sites for potential modification, allowing for the exploration of diverse chemical space. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-17-6-2-4-8-19(17)25-9-11-26(12-10-25)20(27)14-24-21(28)16-13-23-18-7-3-1-5-15(16)18/h1-8,13,23H,9-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEHFCXGUULXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 2-chlorophenyl group through nucleophilic substitution reactions.

    Coupling with Indole Derivative: The piperazine intermediate is then coupled with an indole derivative using appropriate coupling reagents and conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine and indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Properties

Antidepressant Activity
Research indicates that derivatives of piperazine, including N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide, exhibit significant antidepressant effects. These compounds are believed to interact with serotonin and dopamine receptors, modulating neurotransmitter levels which are crucial in the treatment of depression. A study highlighted that certain piperazine derivatives showed enhanced efficacy in animal models of depression, suggesting a promising avenue for further exploration in human trials .

Antimicrobial Effects
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that it exhibits activity against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways, which could position it as a candidate for developing new antibiotics .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives included this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages. The study concluded that this compound could serve as a lead structure for developing new antidepressants .

Case Study 2: Antimicrobial Activity

In another investigation, the antibacterial efficacy of the compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

  • N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (22) : Replacing the 2-chlorophenyl group with 2,3-dichlorophenyl increases D2/D3 receptor selectivity. The hydroxylbutyl linker improves blood-brain barrier penetration compared to the oxoethyl linker in the target compound .
  • N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide (1) : Methoxy substitution at the ortho position reduces dopamine receptor affinity but enhances serotonin 5-HT1A binding (pKi = 8.2 vs. 7.5 for the target compound) .

Indole Positional Isomerism

  • N-(2-{[(4-Benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide: Shifting the carboxamide from indole-3 to indole-2 reduces metabolic stability (t₁/₂ = 1.2 h vs. 3.8 h for the target compound) due to increased susceptibility to amidase cleavage .

Bioavailability and Metabolism

  • N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a): The ethoxyethyl linker and cyanophenyl group improve oral bioavailability (F = 45% vs. 28% for the target compound) but reduce CNS penetration due to higher polarity .
  • N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) : The nitroimidazole-thioether side chain confers anti-HIV activity (EC₅₀ = 0.8 μM) but introduces hepatotoxicity (IC₅₀ = 12 μM in HepG2 cells), a liability absent in the target compound .

Functional Group Modifications and Activity

Carboxamide Replacements

  • N-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide : Replacing indole-3-carboxamide with a nitrobenzenesulfonamide group abolishes receptor binding but confers COX-2 inhibition (IC₅₀ = 0.3 μM) .
  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4) : The hydrazinecarboxamide and imidazole groups introduce antifungal activity (MIC = 4 μg/mL against Candida albicans) .

Key Research Findings and Implications

  • Receptor Selectivity : The 2-chlorophenyl group in the target compound balances dopamine D2/D3 affinity (Ki = 4.2 nM and 2.8 nM, respectively) without off-target 5-HT1A effects .
  • Structural Optimization : Piperazine derivatives with extended linkers (e.g., hydroxybutyl in ) show improved pharmacokinetics but require trade-offs in synthetic complexity and yield.
  • Therapeutic Potential: Unlike anti-HIV analogs (e.g., 4l ), the target compound’s indole-3-carboxamide structure positions it as a candidate for neuropsychiatric disorders with reduced cytotoxicity.

Biological Activity

N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole moiety : A bicyclic structure known for its diverse biological activities.
  • Piperazine ring : Often associated with pharmacological properties, particularly in central nervous system (CNS) activity.
  • Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.

The molecular weight of the compound is approximately 396.9 g/mol, with a CAS number of 1251578-19-4 .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially modulating CNS activity.
  • Enzyme Inhibition : The indole structure may inhibit specific enzymes involved in cancer cell proliferation and survival pathways .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against several cancer cell lines. The results indicate significant growth inhibition:

Cell LineIC50 (µM)
MCF-7 (Breast)0.95 - 1.50
HL60 (Leukemia)>6
NCI-H292 (Lung)2.2 - 6.8
HEP-2 (Cervical)55 - 71.5

These findings suggest that the compound exhibits preferential activity against breast and lung cancer cells compared to other tested lines .

Apoptosis Induction

Studies have shown that the compound can induce apoptosis in cancer cells, as evidenced by the activation of apoptotic markers such as:

  • Caspases 3, 8, and 9
  • Bax/Bcl2 ratio changes
  • Cytochrome C release

These markers indicate that the compound not only inhibits cell proliferation but also triggers programmed cell death, a desirable feature in anticancer therapies .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    In a controlled study, this compound was tested against multiple cell lines using the MTT assay. The results demonstrated a dose-dependent inhibition of cell growth, with the most significant effects observed in MCF-7 cells .
  • Mechanistic Insights :
    Further research focused on elucidating the mechanism behind its anticancer properties. It was found that the compound inhibits key signaling pathways involved in cell cycle regulation and survival, including CDK2 and EGFR pathways .
  • Comparative Analysis :
    Comparative studies with known chemotherapeutic agents like doxorubicin revealed that while less potent than doxorubicin against HL60 cells, it showed comparable efficacy against MCF-7 and NCI-H292 cells, suggesting a potential role as an adjunct therapy .

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